molecular formula C24H23N3 B10933736 2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine

2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine

Cat. No.: B10933736
M. Wt: 353.5 g/mol
InChI Key: IBTNJCAEDBHRDY-UHFFFAOYSA-N
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Description

2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine is a complex organic compound featuring a pyrazole ring substituted with methyl and phenyl groups, linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole with a pyridine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine stands out due to its unique combination of a pyrazole and pyridine ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C24H23N3

Molecular Weight

353.5 g/mol

IUPAC Name

2-[[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]pyridine

InChI

InChI=1S/C24H23N3/c1-17-7-11-20(12-8-17)23-19(3)24(21-13-9-18(2)10-14-21)27(26-23)16-22-6-4-5-15-25-22/h4-15H,16H2,1-3H3

InChI Key

IBTNJCAEDBHRDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=N3)C4=CC=C(C=C4)C)C

Origin of Product

United States

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